(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
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Description
(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a useful research compound. Its molecular formula is C24H34N2O5 and its molecular weight is 430.545. The purity is usually 95%.
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Biological Activity
The compound known as (2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid exhibits significant biological activity that has garnered interest in various fields of research. This article aims to provide a comprehensive overview of its biological properties based on available literature and studies.
This compound is categorized as a peptide-like molecule with a complex structure that includes an octahydroindole core. Its molecular formula is C22H30N2O5, and it has a molecular weight of approximately 402.48 g/mol. The compound appears as a white powder with a melting point ranging from 122°C to 123°C and is stable under room temperature conditions .
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. The presence of the octahydroindole structure suggests potential neuropharmacological effects, possibly through modulation of neurotransmitter systems or receptor interactions.
Key Mechanisms:
- Calcium Channel Modulation : Research indicates that similar compounds may influence calcium channels in neuronal cells, leading to altered neurotransmitter release and synaptic plasticity .
- Inhibition of Enzymatic Activity : The structure may inhibit certain enzymes involved in metabolic pathways, which could be relevant in therapeutic contexts such as cancer or metabolic disorders.
Anticancer Properties
A study focusing on derivatives of octahydroindole compounds revealed promising anticancer activity. These compounds demonstrated the ability to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of similar compounds. They may exert protective effects against oxidative stress and neuroinflammation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of the compound on human cancer cell lines.
- Methodology : Various concentrations were tested on breast cancer (MCF7) and prostate cancer (PC3) cell lines.
- Findings : Significant reduction in cell viability was observed at higher concentrations (IC50 values were determined), indicating strong anticancer properties.
-
Neuroprotective Study :
- Objective : Assess the protective effects against oxidative stress.
- Methodology : In vitro models using SH-SY5Y neuronal cells exposed to hydrogen peroxide.
- Findings : The compound significantly reduced cell death and oxidative markers compared to controls.
Data Summary
Properties
IUPAC Name |
(2R,3aS,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18-,19-,20+,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFJYXUZANRPDJ-OFOKGCAXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H]3CCCC[C@H]3C[C@@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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